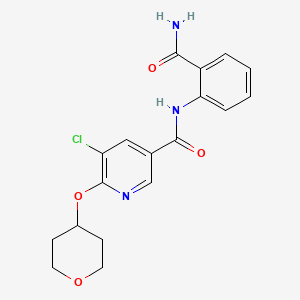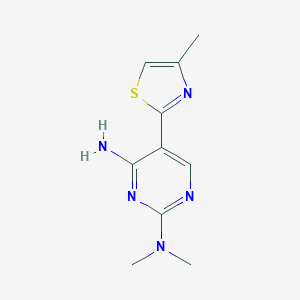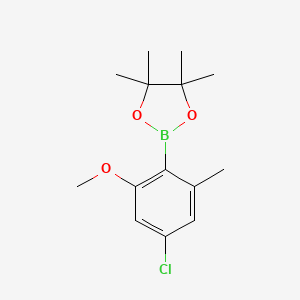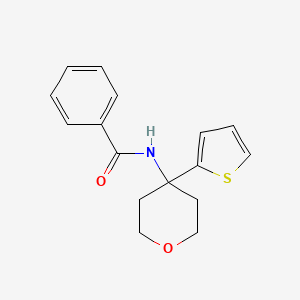
N-(4-(thiophène-2-yl)tétrahydro-2H-pyran-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is a complex organic compound that features a benzamide group attached to a tetrahydro-2H-pyran ring, which is further substituted with a thiophene moiety
Applications De Recherche Scientifique
N-[4-(thiophen-2-yl)oxan-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide, also known as TTP488 or azeliragon, is the CB2 receptor . The CB2 receptor is a part of the endocannabinoid system in the body, which plays a crucial role in regulating pain and inflammation.
Mode of Action
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide acts as a partial agonist at the CB2 receptor . This means it binds to the receptor and activates it, but not to its full capacity. This partial activation can modulate the receptor’s response and result in therapeutic effects.
Result of Action
The activation of the CB2 receptor by N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can lead to a reduction in pain and inflammation . This makes it a potential therapeutic agent for conditions characterized by these symptoms, such as neuropathic pain.
Action Environment
The action, efficacy, and stability of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can be influenced by various environmental factors. These may include the physiological environment in the body, such as pH and temperature, as well as external factors like storage conditions. For instance, certain compounds need to be stored under specific conditions to maintain their stability and effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]benzamide typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Attachment of the Benzamide Group: The final step involves the formation of the amide bond between the tetrahydro-2H-pyran derivative and benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(thiophen-2-yl)oxan-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of histone deacetylase inhibitors.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Used as an intermediate in organic synthesis and medicinal chemistry.
[4-(Thiophen-3-yl)oxan-4-yl]methanamine: Another thiophene-substituted tetrahydropyran derivative.
Uniqueness
N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is unique due to the combination of its structural features, which include a thiophene ring, a tetrahydro-2H-pyran ring, and a benzamide group. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(13-5-2-1-3-6-13)17-16(8-10-19-11-9-16)14-7-4-12-20-14/h1-7,12H,8-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIFNWBHCMIMTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
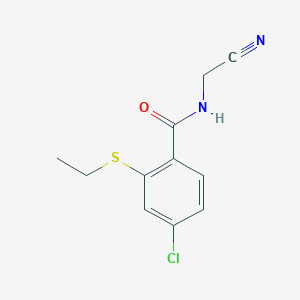
![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2398888.png)
![4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one](/img/structure/B2398889.png)
![3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2398891.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2398894.png)
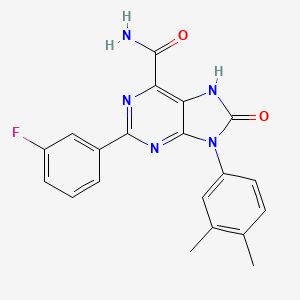
![1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2398896.png)
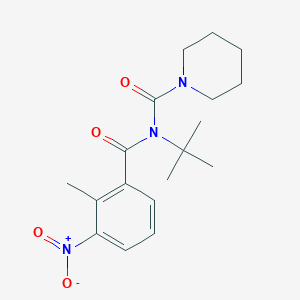

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2398900.png)

